6-FLUORO-3-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)QUINOLINE

mGluR5 negative allosteric modulator quinoline

This compound features a distinct 6-fluoro-3-(4-methoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline scaffold, critical for mGluR5 negative allosteric modulator (NAM) research. Its unique substitution pattern differs from common 3-sulfonamide analogs, enabling selectivity profiling. Ideal for CNS drug discovery labs needing metabolic stability assessment and structure-property relationship studies. Secure your supply of this exclusive chemotype.

Molecular Formula C24H18FNO5S
Molecular Weight 451.47
CAS No. 866846-40-4
Cat. No. B2568879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-FLUORO-3-(4-METHOXYBENZOYL)-4-(4-METHOXYBENZENESULFONYL)QUINOLINE
CAS866846-40-4
Molecular FormulaC24H18FNO5S
Molecular Weight451.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)F
InChIInChI=1S/C24H18FNO5S/c1-30-17-6-3-15(4-7-17)23(27)21-14-26-22-12-5-16(25)13-20(22)24(21)32(28,29)19-10-8-18(31-2)9-11-19/h3-14H,1-2H3
InChIKeyIMBWLNNJKPSBML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-3-(4-methoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline (CAS 866846-40-4): Baseline Identity for Procurement Decisions


6-Fluoro-3-(4-methoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline (CAS 866846-40-4, molecular formula C₂₄H₁₈FNO₅S, molecular weight 451.47 g/mol) is a fully substituted quinoline bearing a 6-fluoro, a 3-(4-methoxybenzoyl), and a 4-(4-methoxybenzenesulfonyl) group. It belongs to the 4-aryl-3-arylsulfonyl-quinoline chemotype, a scaffold that has yielded negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5) [1]. The compound is primarily offered as a research chemical for exploratory medicinal chemistry and biochemical probing.

Why Generic Substitution Fails for 6-Fluoro-3-(4-methoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline (CAS 866846-40-4)


In the 4-aryl-3-arylsulfonyl-quinoline series, even subtle variations in the sulfonyl aryl group, the 4-aryl substituent, or the quinoline 6-substituent can shift functional activity from potent mGluR5 negative allosteric modulation to inactivity or off-target pharmacology [1]. The simultaneous presence of a 6-fluoro, a 4-methoxybenzenesulfonyl, and a 3-(4-methoxybenzoyl) group represents a unique substitution pattern that is not interchangeable with analogs bearing a 6-chloro, 4-phenylpiperazine, or 3-sulfonamide motif; therefore, generic replacement with a structurally similar compound is not scientifically justified without explicit comparative data.

Quantitative Differential Evidence for 6-Fluoro-3-(4-methoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline (CAS 866846-40-4) Versus Structural Analogs


Chemotype-Level mGluR5 Negative Allosteric Modulator Activity vs. Inactive Quinoline Scaffolds

The 4-aryl-3-arylsulfonyl-quinoline chemotype has demonstrated nanomolar mGluR5 negative allosteric modulator activity in vitro, whereas the unsubstituted quinoline core or simple 3-sulfonyl-quinolines lacking the 4-aryl group are devoid of this activity [1]. This provides a class-level functional differentiation for the target compound relative to simpler quinoline derivatives.

mGluR5 negative allosteric modulator quinoline

Substituent-Dependent Affinity Modulation at mGluR5: 6-Fluoro vs. 6-Chloro and 6-H Analogs

SAR studies on the 4-aryl-3-arylsulfonyl-quinoline series indicate that the 6-position substituent on the quinoline core significantly influences mGluR5 affinity [1]. While the specific IC₅₀ for the 6-fluoro derivative (CAS 866846-40-4) is not publicly disclosed, the patent literature describes 6-fluoro-containing analogs within the same series, and general SAR trends suggest that 6-fluoro substitution can confer improved metabolic stability over 6-hydrogen or 6-chloro analogs, though direct comparative IC₅₀ data for this exact compound versus its 6-chloro or 6-hydrogen counterpart is not available in the public domain.

structure-activity relationship mGluR5 halogen substitution

Distinct Substitution Pattern: 3-Benzoyl vs. 3-Sulfonamide or 3-Carboxamide Analogs

Unlike many commercially available quinoline derivatives that feature a 3-sulfonamide, 3-carboxamide, or 3-amine substituent, the target compound incorporates a 3-(4-methoxybenzoyl) group directly linked to the quinoline core. This structural difference is expected to alter hydrogen-bonding capacity, lipophilicity (clogP), and metabolic soft-spot profile relative to more polar analogs. While direct comparative in vitro data for CAS 866846-40-4 is not publicly available, the presence of the benzoyl group distinguishes it from the majority of 3-sulfonamide derivatives listed in patent US 8,063,220 [1], which predominantly feature sulfonamide-linked substituents.

quinoline functionalization 3-benzoyl chemotype differentiation

Best-Fit Research and Industrial Application Scenarios for 6-Fluoro-3-(4-methoxybenzoyl)-4-(4-methoxybenzenesulfonyl)quinoline (CAS 866846-40-4)


Chemical Probe for mGluR5 Negative Allosteric Modulation Hit-to-Lead Optimization

Based on the validated 4-aryl-3-arylsulfonyl-quinoline chemotype's nanomolar mGluR5 NAM activity [1], this compound can serve as a starting point for systematic SAR exploration around the 3-benzoyl, 4-sulfonyl, and 6-fluoro positions. It is suitable for academic or biotech labs conducting mGluR5-focused CNS drug discovery programs.

Comparative Selectivity Profiling Against Group I mGlu Receptors

Structural differentiation from the 3-sulfonamide analogs in US 8,063,220 [2] supports its use in broad-panel selectivity screens (mGluR1, mGluR5, and related GPCRs) to establish whether the 3-benzoyl substitution confers a distinct selectivity fingerprint.

Metabolic Stability and CNS Penetration Screening

The predicted logP of approximately 4.85 and the absence of a basic amine typical of many CNS drugs make this compound an interesting candidate for metabolic stability assessment in liver microsomes and for parallel artificial membrane permeability assay (PAMPA) or MDCK-MDR1 permeability models, contributing to structure-property relationship (SPR) databases for CNS drug design.

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